molecular formula C9H7FN2O2 B15146688 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole

3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B15146688
M. Wt: 194.16 g/mol
InChI Key: ANVUDTJWWXJRSS-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-methoxybenzohydrazide with a suitable nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid.

    Reduction: Formation of 3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazoline.

    Substitution: Formation of 3-(4-substituted-3-methoxyphenyl)-1,2,4-oxadiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic agents.

Industry:

  • Utilized in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-(4-Chloro-3-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Bromo-3-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Methyl-3-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness:

  • The presence of the fluorine atom in 3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs.
  • The methoxy group enhances the compound’s solubility and can influence its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O2/c1-13-8-4-6(2-3-7(8)10)9-11-5-14-12-9/h2-5H,1H3

InChI Key

ANVUDTJWWXJRSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC=N2)F

Origin of Product

United States

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